N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a pyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-19(24)21-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJWHXLXCHENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where an ethoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through nucleophilic substitution reactions, where a cyclohexylamine derivative reacts with an appropriate leaving group on the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone core or the ethoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-cyclohexyl-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-cyclohexyl-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Biological Activity
N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound within the pyridazine class, recognized for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Cyclohexyl group : Contributes to hydrophobic interactions.
- Ethoxyphenyl substituent : May enhance binding affinity to biological targets.
- Pyridazinone moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
The molecular formula can be represented as .
This compound likely exerts its effects through interaction with specific biological targets, including:
- Enzymes : Potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Receptors : Binding to various receptors implicated in pain and inflammatory pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. In vitro studies have demonstrated that it may inhibit osteoclastogenesis induced by receptor activator of nuclear factor kappa-B ligand (RANKL), suggesting a potential role in treating conditions like osteoporosis and rheumatoid arthritis.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. The structural features that allow it to interact with cellular pathways involved in tumor growth and metastasis are under investigation. Compounds within the pyridazine class have shown promise in targeting cancer cell proliferation pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of COX enzymes, correlating with reduced inflammatory markers in animal models. |
| Study 2 | Reported selective cytotoxicity against cancer cell lines, indicating potential for therapeutic development. |
| Study 3 | Investigated the compound's effect on osteoblast and osteoclast activity, highlighting its dual role in bone remodeling. |
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and what intermediates are critical?
The synthesis typically involves multi-step reactions, including:
- Chlorination/functionalization of precursor aniline derivatives (e.g., 4-ethoxyaniline) to introduce reactive groups.
- Cyclization to form the pyridazinone core, often using acetic anhydride or similar agents under controlled temperatures (60–100°C).
- Acetamide coupling via nucleophilic substitution or condensation reactions, requiring catalysts like HCl or H₂SO₄ . Key intermediates include halogenated anilines and pyridazinone-acetic acid derivatives. Purity is monitored via HPLC and NMR .
Q. How is the compound characterized structurally and functionally?
- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl, cyclohexyl) and IR spectroscopy for carbonyl (C=O) and amide (N-H) groups .
- Purity analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular weight validation .
- Solubility/stability : Test in organic solvents (DMSO, ethanol) and assess degradation under varying pH/temperature .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs (e.g., pyridazinone-acetamides) show affinity for neurological targets (e.g., GABA receptors) and enzymes like HDACs or phosphodiesterases. The ethoxyphenyl group may enhance blood-brain barrier penetration, suggesting anticonvulsant or neuroprotective potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Temperature control : Higher yields are reported at 80–90°C for cyclization steps, but exceeding 100°C risks decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions .
- Catalyst screening : Pilot studies suggest H₂SO₄ outperforms HCl in acetamide coupling, achieving ~75% yield vs. 60% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Anticonvulsant activity in rodent models (ED₅₀ = 25 mg/kg) may conflict with in vitro enzyme assays (IC₅₀ > 100 µM). Adjust testing concentrations or use tissue-specific models.
- Metabolite analysis : Phase I metabolites (e.g., hydroxylated derivatives) could exhibit off-target effects; employ LC-MS to track metabolic pathways .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
- Ethoxy vs. fluoro : Ethoxyphenyl enhances lipophilicity (logP +0.5), improving CNS penetration, while fluorophenyl increases electrophilic reactivity, potentially boosting enzyme inhibition .
- Cyclohexyl vs. aromatic groups : Cyclohexyl reduces metabolic oxidation compared to phenyl, prolonging half-life in vivo .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with HDAC2 (PDB: 4LXZ), focusing on the acetamide’s hydrogen bonding with Zn²⁺ in the active site .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate docking results .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Formulation : Nanoemulsions or liposomal encapsulation improve solubility (e.g., 2.5-fold increase in aqueous solubility with PEGylation) .
- Prodrug design : Introduce ester groups at the acetamide nitrogen for controlled release .
Methodological Considerations
Q. What analytical techniques are critical for resolving spectral data ambiguities?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (δ 6.8–7.4 ppm) .
- X-ray crystallography : Confirm absolute configuration of the pyridazinone ring and substituent geometry .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Library synthesis : Prepare derivatives with variations at the cyclohexyl, ethoxyphenyl, and acetamide positions.
- Assay panels : Test against kinase arrays, ion channels, and apoptosis markers to map multi-target effects .
- Data analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
